1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate
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Overview
Description
1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an azido group, a hydroxybenzoyl moiety, and a disulfide linkage, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate typically involves several key steps:
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Formation of the Hydroxybenzoyl Intermediate: : The synthesis begins with the preparation of the 4-azido-2-hydroxybenzoyl intermediate. This can be achieved by nitration of 2-hydroxybenzoic acid, followed by reduction to form the corresponding amine, and subsequent diazotization and azidation to introduce the azido group.
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Disulfide Linkage Formation: : The next step involves the coupling of the hydroxybenzoyl intermediate with an ethyldisulfanyl group. This can be done through a thiol-disulfide exchange reaction, where the hydroxybenzoyl intermediate reacts with a disulfide-containing compound under mild conditions.
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Esterification and Cyclization: : The final steps include esterification of the disulfide-linked intermediate with a suitable acylating agent, followed by cyclization to form the pyrrolidine ring. This step often requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The azido group can be reduced to an amine, which can further participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage may yield sulfonic acids, while reduction of the azido group can produce primary amines.
Scientific Research Applications
1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques, where it can be used to label proteins or other biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug delivery systems, where its unique structural features can be exploited to target specific cells or tissues.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate exerts its effects depends on its specific application. In bioconjugation, for example, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The disulfide linkage can undergo redox reactions, allowing for reversible binding and release of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[3-[2-[(4-Amino-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate: Similar structure but with an amino group instead of an azido group.
1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinate group.
Uniqueness
The presence of the azido group in 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate makes it particularly useful for click chemistry applications, providing a versatile tool for bioconjugation and material science. The combination of the azido group with the disulfide linkage and the pyrrolidine ring also offers unique reactivity and stability, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O8S3/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-31-30-5-3-14(24)29-21-13(23)8-12(16(21)26)32(27)28/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNKRMZXMHUNI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5O8S3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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